molecular formula C13H22O2 B14651495 {Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane CAS No. 53188-60-6

{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane

Cat. No.: B14651495
CAS No.: 53188-60-6
M. Wt: 210.31 g/mol
InChI Key: CEBGZKNDWIRBOW-UHFFFAOYSA-N
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Description

{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane is an organic compound that features a cyclohexane ring substituted with bis(prop-2-en-1-yl)oxy groups. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with distinguishing chemical properties. Cycloalkanes are known for their stability and are commonly used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane typically involves the reaction of cyclohexane derivatives with prop-2-en-1-yl groups under specific conditions. One common method is the alkylation of cyclohexane with prop-2-en-1-yl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alkanes.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the prop-2-en-1-yl groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Substituted cyclohexane derivatives

Scientific Research Applications

{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane with no substituents.

    Methylcyclohexane: A cyclohexane derivative with a single methyl group.

    Ethylcyclohexane: A cyclohexane derivative with a single ethyl group.

Uniqueness

{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane is unique due to its bis(prop-2-en-1-yl)oxy substitution, which imparts distinct chemical properties and reactivity compared to simpler cyclohexane derivatives. This makes it valuable in specific synthetic and industrial applications where these properties are advantageous.

Properties

CAS No.

53188-60-6

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

bis(prop-2-enoxy)methylcyclohexane

InChI

InChI=1S/C13H22O2/c1-3-10-14-13(15-11-4-2)12-8-6-5-7-9-12/h3-4,12-13H,1-2,5-11H2

InChI Key

CEBGZKNDWIRBOW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(C1CCCCC1)OCC=C

Origin of Product

United States

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